molecular formula C13H19ClN4O2 B1280341 Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 221050-88-0

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1280341
M. Wt: 298.77 g/mol
InChI Key: GZYDEJABHMSOIM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate" is a chemical entity that is part of a broader class of nitrogenous compounds with potential applications in pharmaceuticals. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their structural and chemical properties, which may provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other tert-butyl piperazine-1-carboxylate derivatives were synthesized using different starting materials and conditions, confirming the versatility and reactivity of the tert-butyl piperazine moiety in various synthetic routes .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR . X-ray diffraction provided detailed insights into the crystal structures, revealing the conformation of the piperazine ring and the dihedral angles between connected rings . Density functional theory (DFT) calculations were employed to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural information .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active compounds. For example, amination reactions were used to introduce amino groups into the piperazine ring, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of these compounds under different conditions highlights their potential as versatile intermediates in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butyl piperazine-1-carboxylate derivatives were explored through DFT studies, which included molecular electrostatic potential and frontier molecular orbital analyses . These studies provide valuable information on the electronic distribution within the molecules, which is crucial for understanding their reactivity and interaction with biological targets. Additionally, vibrational analysis using FT-IR helped in identifying functional groups and confirming the molecular structure .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been widely studied in terms of their synthesis and molecular structure. These compounds are typically synthesized through various chemical reactions, such as condensation and substitution, and are characterized using spectroscopic methods like LCMS, NMR, and X-ray diffraction. For instance, a study demonstrated the synthesis and characterization of a tert-butyl piperazine derivative, providing insights into its molecular structure and confirming it via single crystal X-ray diffraction analysis (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Several studies have focused on evaluating the biological properties of tert-butyl piperazine derivatives. These compounds have been screened for activities like antibacterial, anthelmintic, and antifungal. For example, one derivative exhibited moderate anthelmintic and poor antibacterial activity, as reported in a study involving in vitro testing against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

Research has also explored the application of tert-butyl piperazine derivatives as anticorrosive agents. In a study, a novel heterocyclic compound was synthesized and tested for its ability to inhibit corrosion of carbon steel in acidic environments. The study found that the compound effectively protected steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).

Antipsychotic Agent Research

Tert-butyl piperazine derivatives have been evaluated as potential antipsychotic agents. These studies involve synthesizing heterocyclic analogs and assessing their efficacy in vitro and in vivo for binding to various receptors and antagonizing specific responses in animal models. This research aims to develop new compounds with antipsychotic properties and lower side effects compared to existing drugs (Norman et al., 1996).

Safety And Hazards

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral . It is non-combustible and is considered a toxic hazardous material or a hazardous material causing chronic effects . The compound has a storage class code of 6.1D .

properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYDEJABHMSOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458482
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

CAS RN

221050-88-0
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (3.00 g, 20.1 mmol) in 100 mL of ethanol was added powdered sodium carbonate (2.1 g, 20.1 mmol) and piperazine-1-carboxylic acid tert-butyl ester (3.75 g, 20.1 mmol). The reaction was heated to reflux for 5 hours, then cooled to room temperature and concentrated in vacuo. The residue was taken up in 400 mL of ethyl acetate and extracted with water (100 mL) and brine (100 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated in vacuo to a clear oil. Flash column chromatography (silica gel, gradient elution from 10% ethyl acetate-hexanes to 50% ethyl acetate-hexanes) yielded 4.63 g of the title compound (I-1a).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 9.55 g of tert-butyl 1-piperazinecarboxylate, 7.64 g of 2,4-dichloropyrimidine and 8.6 g of NaHCO3 in 50 ml of EtOH is heated at reflux for 1 hour. It is concentrated under vacuum, the residue is taken up in water and extracted with DCM, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/AcOEt (90/10 to 60/40; v/v) mixture. Two compounds are separated:
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com
BVSS Murthy
Number of citations: 0

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